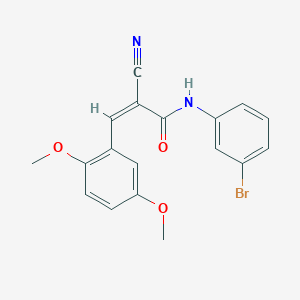
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide, also known as Bromo-DMAA, is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound is a derivative of 1,3-dimethylamylamine (DMAA), which is a stimulant drug that has been banned in many countries due to its potential health risks. However, Bromo-DMAA has shown promise as a research tool due to its unique properties and potential applications.
作用机制
The mechanism of action of N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide is not fully understood, but it is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. This increase in neurotransmitter levels can lead to increased energy and focus, which is why this compound has been studied as a potential stimulant drug.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which is consistent with its potential use as a stimulant drug. Additionally, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which can lead to increased energy and focus.
实验室实验的优点和局限性
One advantage of using N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide in laboratory experiments is its unique properties and potential applications. It has been shown to have stimulant properties, which could be useful in studying neurological disorders or as a potential treatment for Parkinson's disease. However, one limitation of using this compound in laboratory experiments is its potential health risks. While it has been studied as a safer alternative to DMAA, there is still limited information on its long-term effects.
未来方向
There are a number of future directions for research involving N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide. One potential area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease. Additionally, further studies could be conducted to better understand its mechanism of action and potential health risks. Finally, this compound could be studied as a potential stimulant drug, with a focus on its safety and efficacy compared to other stimulants currently on the market.
合成方法
The synthesis of N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide involves the reaction of 3-bromobenzaldehyde with 2,5-dimethoxyphenylacetonitrile to form the corresponding imine intermediate. This intermediate is then reduced with sodium borohydride to yield the final product, this compound. The synthesis of this compound has been well-documented in the scientific literature and can be performed in a laboratory setting.
科学研究应用
N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)acrylamide has been studied for its potential use as a research tool in a variety of scientific fields. One area of interest is its potential as a stimulant drug, similar to DMAA. However, due to the potential health risks associated with DMAA, this compound has been studied as a safer alternative. Additionally, this compound has shown promise as a potential treatment for neurological disorders such as Parkinson's disease.
属性
IUPAC Name |
(Z)-N-(3-bromophenyl)-2-cyano-3-(2,5-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-16-6-7-17(24-2)12(9-16)8-13(11-20)18(22)21-15-5-3-4-14(19)10-15/h3-10H,1-2H3,(H,21,22)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFVBHPDRYPBKD-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C(C#N)C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C(/C#N)\C(=O)NC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethoxybenzyl)-3-[1-(2-thienylacetyl)-3-piperidinyl]propanamide](/img/structure/B6125645.png)
![2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6125652.png)
![N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)
![3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B6125676.png)
![4-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B6125678.png)
![N-[2-(5-methyl-2-furyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6125687.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-naphthalenesulfonohydrazide](/img/structure/B6125705.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6125713.png)
![1-{3-[(2,4-dichlorophenoxy)methyl]benzoyl}-4-(2-pyridinyl)piperazine](/img/structure/B6125724.png)

![3,4,5-trimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6125733.png)
![3-{5-[(4-methylphenyl)amino]-6-oxo-6H-anthra[1,9-cd]isoxazol-3-yl}-2,4-pentanedione](/img/structure/B6125738.png)
![methyl 4-{[1-(3-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoate](/img/structure/B6125746.png)
![6-(3-{3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6125748.png)